molecular formula C7H7FN2O2 B1499618 (2-Fluoro-4-nitrophenyl)methanamine CAS No. 937843-60-2

(2-Fluoro-4-nitrophenyl)methanamine

Cat. No.: B1499618
CAS No.: 937843-60-2
M. Wt: 170.14 g/mol
InChI Key: PFNBFQGEYYHVRJ-UHFFFAOYSA-N
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Description

(2-Fluoro-4-nitrophenyl)methanamine is a substituted benzylamine derivative featuring a fluorine atom at the 2-position and a nitro group at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its electron-withdrawing substituents, which modulate reactivity and biological activity. It is often synthesized as a hydrochloride salt (CAS: see ) for enhanced stability and solubility .

Properties

IUPAC Name

(2-fluoro-4-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNBFQGEYYHVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669143
Record name 1-(2-Fluoro-4-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937843-60-2
Record name 1-(2-Fluoro-4-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of nitric acid and sulfuric acid for nitration, and subsequent reduction steps to introduce the amine group.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the careful handling of reagents and maintaining specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

(2-Fluoro-4-nitrophenyl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or other oxidized derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in the formation of different amines.

  • Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as iron and hydrochloric acid are often used.

  • Substitution: Nucleophiles like sodium hydroxide and aprotic solvents are employed.

Major Products Formed:

  • Oxidation: Nitroso derivatives and other oxidized products.

  • Reduction: Various amines, including secondary and tertiary amines.

  • Substitution: Substituted phenyl compounds.

Scientific Research Applications

(2-Fluoro-4-nitrophenyl)methanamine: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in various medical conditions.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2-Fluoro-4-nitrophenyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Differences

The halogen substituent (F, Br, I) significantly influences electronic and steric properties:

Compound Substituent (Position) Molecular Weight Key Properties
(2-Fluoro-4-nitrophenyl)methanamine F (2), NO₂ (4) 170.12 g/mol High electronegativity, small atomic radius
(2-Bromo-4-nitrophenyl)methanamine Br (2), NO₂ (4) 231.03 g/mol Larger atomic radius, polarizable
(2-Iodo-4-nitrophenyl)methanamine I (2), NO₂ (4) 278.05 g/mol Largest atomic radius, redox-active

Key Observations :

  • Electron-withdrawing effects : Fluorine’s high electronegativity enhances the electron-deficient nature of the aromatic ring compared to Br or I .
  • Steric hindrance : Iodine’s larger size may hinder reactivity in nucleophilic substitutions compared to fluorine .

Comparison with Other Structural Variants

(2-(4-Chlorophenyl)oxazol-4-yl)methanamine

  • Structural differences : Incorporates an oxazole ring, enhancing π-stacking interactions. The chlorine atom at the 4-position reduces electron deficiency compared to nitro-substituted analogs .
  • Bioactivity : Oxazole rings are associated with kinase inhibition, suggesting divergent applications compared to nitro-focused methanamines .

[4-(2,4-Difluorophenoxy)phenyl]methanamine

  • Electronic profile: Dual fluorine substitution increases lipophilicity and metabolic stability compared to mono-fluoro derivatives. This compound (CAS: 228871-94-1) is used in drug discovery for CNS targets .

Biological Activity

(2-Fluoro-4-nitrophenyl)methanamine, a compound with significant biological activity, is primarily noted for its role as an antimicrobial agent and as an intermediate in the synthesis of various pharmaceuticals. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7FN2O2. The presence of a fluorine atom and a nitro group on the phenyl ring significantly influences its reactivity and biological activity. The compound has been characterized for its interactions with biological systems, particularly its effects on bacterial ribosomal function.

The biological activity of this compound is closely related to its ability to inhibit bacterial protein synthesis. The compound interacts with bacterial ribosomes, preventing the synthesis of essential proteins necessary for bacterial growth and replication. This mechanism is crucial in its application as a precursor for synthesizing potent antibiotics like Linezolid, which is effective against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Biological Activity Overview

The compound exhibits diverse biological activities, summarized in the following table:

Biological Activity Description
Antimicrobial Effective against various Gram-positive bacteria, particularly resistant strains.
Enzyme Inhibition Potential to inhibit specific enzymes involved in drug metabolism.
Nicotinic Receptor Interaction Analogous compounds show high affinity for nicotinic acetylcholine receptors (nAChRs), suggesting potential CNS applications .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • Research indicates that this compound hydrochloride demonstrates significant antimicrobial properties, making it a valuable subject for further pharmacological studies .
    • In vitro studies have shown that derivatives of this compound can lead to variations in antimicrobial potency, highlighting the importance of structural modifications .
  • Nicotinic Acetylcholine Receptors :
    • A study identified analogs related to this compound that exhibited high affinity for α4β2-nAChR and low affinity for α7-nAChR. These compounds acted as antagonists and showed potential for treating addiction and other CNS disorders .
  • Synthesis and Applications :
    • The compound serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique combination of functional groups enhances its reactivity compared to similar compounds .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structure Characteristics Unique Features
(2-Fluoro-4-nitrophenyl)methanolContains hydroxyl group instead of amineLess reactive than methanamine derivatives
(4-Fluoro-2-nitrophenyl)methanamineDifferent positioning of fluorine and nitroPotentially different biological activity
LinezolidContains oxazolidinone structureBroad-spectrum antibiotic properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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